molecular formula C15H24O3S B038742 Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester CAS No. 113641-66-0

Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester

Cat. No. B038742
M. Wt: 284.4 g/mol
InChI Key: NYEHXJRCWJOVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester, also known as ethyl 2-(butyryloxy)-3-(ethylthio)propionate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can promote the acetylation of histones, leading to changes in gene expression and ultimately resulting in the observed anti-inflammatory and anti-tumor effects.

Biochemical And Physiological Effects

Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis (programmed cell death) in various cancer cell lines. Additionally, it has been shown to inhibit the proliferation of cancer cells and to suppress the production of pro-inflammatory cytokines. These effects are believed to be mediated by the inhibition of HDACs and the resulting changes in gene expression.

Advantages And Limitations For Lab Experiments

One of the main advantages of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester is its relatively low toxicity. This makes it a potentially useful compound for in vitro and in vivo studies. However, its low solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester. One area of interest is in the development of new cancer therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester can induce apoptosis in cancer cells, making it a potentially useful compound for the development of new cancer treatments. Additionally, further studies on the mechanism of action of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could lead to the discovery of new targets for the treatment of various diseases. Finally, investigations into the pharmacokinetics and pharmacodynamics of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester could provide important information for the development of new drugs and therapies.

Synthesis Methods

The synthesis of Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester involves the reaction of Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester 2-oxo-3-oxopropionate with 2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propanoic acid in the presence of triButyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esteramine and 1,3-dicyclohexylcarbodiimide. The resulting compound is then treated with butyric anhydride to obtain the final product.

Scientific Research Applications

Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that Butyric acid 5-[2-(Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl esterthio)propyl]-3-oxo-1-cyclohexen-1-yl ester exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

113641-66-0

Product Name

Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

[5-(2-ethylsulfanylpropyl)-3-oxocyclohexen-1-yl] butanoate

InChI

InChI=1S/C15H24O3S/c1-4-6-15(17)18-14-9-12(8-13(16)10-14)7-11(3)19-5-2/h10-12H,4-9H2,1-3H3

InChI Key

NYEHXJRCWJOVPK-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC

Canonical SMILES

CCCC(=O)OC1=CC(=O)CC(C1)CC(C)SCC

synonyms

Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester

Origin of Product

United States

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